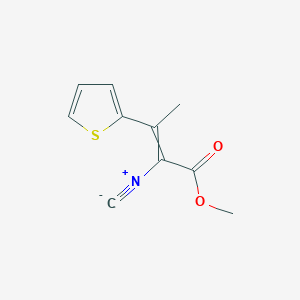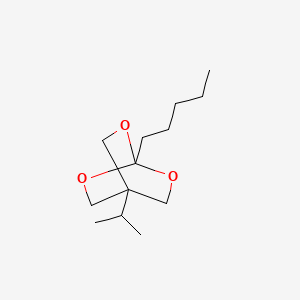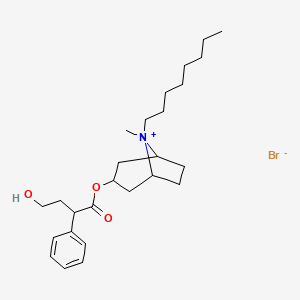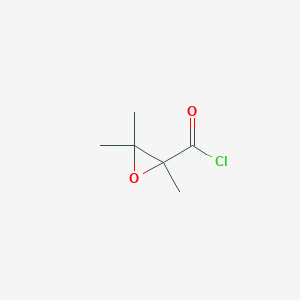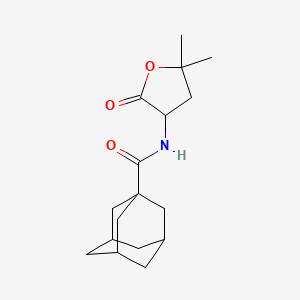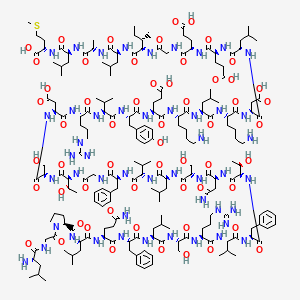![molecular formula C13H23N5 B14441429 3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene CAS No. 78668-33-4](/img/structure/B14441429.png)
3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,18-Pentaazabicyclo[1231]octadeca-1(18),14,16-triene is a complex organic compound with a unique bicyclic structure This compound is known for its stability and versatility in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene typically involves the use of pentadentate macrocyclic ligands. One common method includes the reaction of 2,13-dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),2,12,14,16-pentaene with various metal ions under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with different functional groups.
Aplicaciones Científicas De Investigación
3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complex structures with metal ions.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene involves its interaction with metal ions and other molecules. The compound can form stable complexes with metal ions, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene: A closely related compound with similar structure and properties.
2,13-Dimethyl-6,9-dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),2,12,14,16-pentaene: Another similar compound with additional oxygen atoms in the structure.
Uniqueness
3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene is unique due to its specific bicyclic structure and the presence of multiple nitrogen atoms. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
78668-33-4 |
|---|---|
Fórmula molecular |
C13H23N5 |
Peso molecular |
249.36 g/mol |
Nombre IUPAC |
3,6,9,12,18-pentazabicyclo[12.3.1]octadeca-1(18),14,16-triene |
InChI |
InChI=1S/C13H23N5/c1-2-12-10-16-8-6-14-4-5-15-7-9-17-11-13(3-1)18-12/h1-3,14-17H,4-11H2 |
Clave InChI |
UJPWFBPXKOLBJT-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNCC2=CC=CC(=N2)CNCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)
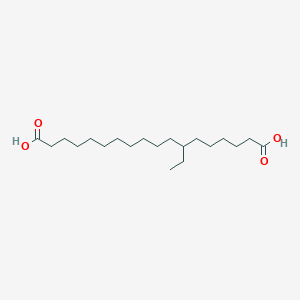

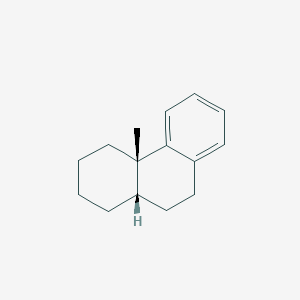
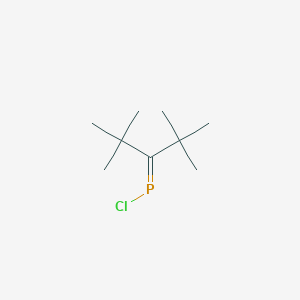
![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)

